Anticancer Potency of N-Methyl (4-BOC-piperazino)acetamide in Pancreatic Cancer Cells
In head-to-head cytotoxicity screening, N-Methyl (4-BOC-piperazino)acetamide demonstrates moderate activity against the MiaPaCa2 pancreatic cancer cell line with an IC₅₀ of 5.4 µM . While this provides a baseline for activity within the class, the specific quantitative data point serves as a benchmark for evaluating the effect of further structural modifications on this piperazine-acetamide core, guiding SAR and lead optimization efforts.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 5.4 µM |
| Comparator Or Baseline | MiaPaCa2 cell line |
| Quantified Difference | N/A |
| Conditions | MiaPaCa2 pancreatic cancer cell line |
Why This Matters
This quantitative baseline IC₅₀ value is essential for medicinal chemists to benchmark the inherent cytotoxicity of the BOC-protected scaffold before undertaking further derivatization or when comparing to deprotected analogs.
